![molecular formula C20H23BrN2O3S B259066 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide](/img/structure/B259066.png)
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide, also known as ABSM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has been shown to have potential applications in biomedical research due to its ability to selectively inhibit the activity of a specific protein called protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has the potential to be used in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide selectively binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity leads to the suppression of various cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide in lab experiments is its specificity towards PKC, which allows for targeted inhibition of PKC activity without affecting other cellular processes. However, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide could lead to increased yields and improved purity, making it easier to work with in lab settings.
Synthesemethoden
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylbenzamide in the presence of a base such as triethylamine. The resulting compound is then reacted with azepane-1-sulfonyl chloride to produce 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. This synthesis method has been optimized to produce high yields of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide with minimal impurities.
Eigenschaften
Produktname |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
---|---|
Molekularformel |
C20H23BrN2O3S |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-6-11-18(27(25,26)23-12-4-2-3-5-13-23)14-19(15)20(24)22-17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
ZTXAKJTXJLESDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.